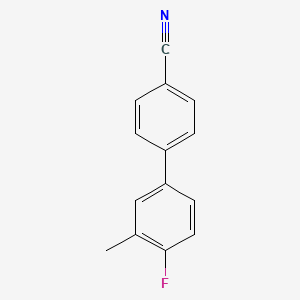

4-(4-Fluoro-3-methylphenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluoro-3-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c1-10-8-13(6-7-14(10)15)12-4-2-11(9-16)3-5-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTGNPVETVZUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718375 | |

| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-42-3 | |

| Record name | [1,1′-Biphenyl]-4-carbonitrile, 4′-fluoro-3′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 4 4 Fluoro 3 Methylphenyl Benzonitrile Analogues

Catalytic Cross-Coupling Strategies for Aryl-Aryl Bond Formation in Benzonitrile (B105546) Synthesis

Transition-metal catalyzed cross-coupling reactions represent a powerful and versatile tool for the construction of the critical aryl-aryl bond in benzonitrile-containing biaryls. acs.orgyoutube.com These methods typically involve the coupling of an aryl halide or pseudohalide with an organometallic reagent, facilitated by a metal catalyst, most commonly palladium. acs.orgnih.govwikipedia.org The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is a widely employed strategy due to the stability and low toxicity of the boron reagents. youtube.comwikipedia.org

The general mechanism for these cross-coupling reactions, particularly the Suzuki-Miyaura coupling, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. yonedalabs.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step often facilitated by a base. wikipedia.org

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst. numberanalytics.com

Optimization of Catalyst Systems and Ligand Design for Selective Coupling

The success of catalytic cross-coupling reactions hinges on the careful selection and optimization of the catalyst system, which includes the metal precursor and, crucially, the supporting ligand. The ligand plays a pivotal role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the coupling process.

For the synthesis of biaryls, significant research has focused on developing highly active and robust catalyst systems. nih.gov The design of new ligands is essential for expanding the scope of cross-coupling reactions to include more challenging substrates and for improving reaction efficiency. acs.org For instance, the development of electron-withdrawing benzonitrile-containing ligands has been shown to promote reductive elimination over competing side reactions in nickel-catalyzed cross-couplings. acs.org

Researchers have also explored the use of earth-abundant and less expensive transition metals like copper as catalysts for biaryl synthesis. mdpi.com Copper(I)-exchanged zeolite catalysts, for example, have proven effective in the homocoupling of phenols and aryl boronic acids under relatively mild and environmentally friendly conditions. mdpi.com

Table 1: Examples of Catalyst Systems in Biaryl Synthesis

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Pd/S,O-ligand | C-H arylation | Enables direct synthesis of biaryls, promoting sustainability. uva.nl |

| Ni with benzonitrile ligand | C(sp²)–C(sp³) coupling | Promotes reductive elimination and stabilizes low-valent Ni. acs.org |

| Cu(I)-Zeolite | Homocoupling | Utilizes an inexpensive and recoverable heterogeneous catalyst. mdpi.com |

| Pd(OAc)₂ with orthanilic acid | C-H methylation/fluorination | Employs a transient directing group for functionalization. nsf.gov |

Exploration of Reaction Parameters for Yield and Purity Enhancement

Beyond the catalyst system, several other reaction parameters can be systematically varied to optimize the yield and purity of the desired biaryl product. numberanalytics.comyonedalabs.com These parameters include:

Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of catalytic intermediates.

Temperature: Reaction temperature affects the rate of all steps in the catalytic cycle.

Substrate Concentration: The concentration of the reactants can influence reaction kinetics and the formation of byproducts.

High-throughput screening and Design of Experiments (DoE) methodologies are powerful tools for systematically exploring these parameters to identify the optimal conditions for a specific cross-coupling reaction. numberanalytics.com For example, in the Suzuki-Miyaura coupling of benzyl (B1604629) halides with potassium aryltrifluoroborates, a systematic study of bases, solvents, and ligands was conducted to maximize the yield of the cross-coupled product. nih.gov

Table 2: Influence of Reaction Parameters on Suzuki-Miyaura Coupling

| Parameter | Effect on Reaction | Example |

|---|---|---|

| Catalyst/Ligand | Affects reactivity and selectivity. | PdCl₂(dppf)·CH₂Cl₂ was found to be effective. nih.gov |

| Base | Crucial for transmetalation. | Cs₂CO₃ often provides good results. nih.gov |

| Solvent | Influences solubility and kinetics. | THF/H₂O mixtures are commonly used. nih.gov |

| Temperature | Affects reaction rate. | Reactions are often heated to ensure completion. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluorinated Benzonitrile Derivatives

Nucleophilic aromatic substitution (SNAr) provides an alternative, transition-metal-free pathway for the synthesis of fluorinated benzonitrile derivatives. nih.govwikipedia.org This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism generally proceeds via an addition-elimination pathway, where the nucleophile first adds to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of strong electron-withdrawing groups, such as a nitrile (-CN) or nitro (-NO₂) group, positioned ortho or para to the leaving group is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. wikipedia.orglibretexts.org

A notable feature of SNAr reactions is that fluoride (B91410) is often a better leaving group than other halogens (F > Cl > Br > I). libretexts.org This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the high electronegativity of the fluorine atom that withdraws electron density from the ring. masterorganicchemistry.comlibretexts.org

For example, 4-fluorobenzonitrile (B33359) can be prepared from 4-chlorobenzonitrile (B146240) via fluorination with potassium fluoride in a polar aprotic solvent. researchgate.net Similarly, 4-fluoro-3-nitrobenzonitrile (B23716) has been synthesized by the reaction of 4-chloro-3-nitrobenzonitrile (B1361363) with anhydrous potassium fluoride in dimethyl sulfoxide. researchgate.net

Development of Novel Fluorination and Methylation Methodologies in Benzonitrile Frameworks

The introduction of fluorine atoms and methyl groups into benzonitrile frameworks can significantly modulate their physicochemical and biological properties. Consequently, the development of novel and efficient fluorination and methylation methods is an active area of research.

Recent advancements include palladium-catalyzed C-H methylation and fluorination of benzaldehydes using transient directing groups. nsf.gov This strategy allows for the direct functionalization of C-H bonds, which is a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. uva.nl In one such method, orthanilic acids are used as inexpensive and effective transient directing groups to guide the palladium catalyst to the ortho C-H bond of a benzaldehyde (B42025), which can then be methylated or fluorinated. nsf.gov

The synthesis of fluoromethylated benzonitrile derivatives is also of interest, particularly for applications in medicinal chemistry and positron emission tomography (PET) imaging. acs.org For instance, a high-affinity radioligand for mGluR5 receptors, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, was synthesized and labeled with fluorine-18 (B77423) for PET studies. acs.org

Advanced Mechanistic Studies of 4-(4-Fluoro-3-methylphenyl)benzonitrile Synthetic Pathways

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound and its analogs is crucial for optimizing existing methods and developing new, more efficient synthetic routes.

Mechanistic studies of catalytic cross-coupling reactions often employ kinetic analysis, in-situ spectroscopy, and computational modeling to elucidate the roles of the catalyst, ligands, and other reaction components. acs.org For example, kinetic and Hammett studies have been used to understand how a benzonitrile-containing ligand promotes reductive elimination in nickel-catalyzed cross-coupling reactions by acting as an electron acceptor. acs.org

In the context of SNAr reactions, computational studies have been instrumental in exploring the potential energy surfaces of different reaction pathways. nih.gov These studies have provided evidence for concerted SNAr mechanisms in some systems, where bond formation and bond breaking occur in a single step, as opposed to the traditional two-step addition-elimination mechanism. nih.gov

For C-H functionalization reactions, the isolation and characterization of key intermediates, such as palladacycles formed during C-H activation, can provide valuable insights into the reaction mechanism. nsf.gov An X-ray crystal structure of a benzaldehyde ortho C-H palladation intermediate has been successfully obtained, providing direct evidence for the proposed mechanism involving a transient directing group. nsf.gov

Advanced Spectroscopic and Structural Characterization of 4 4 Fluoro 3 Methylphenyl Benzonitrile

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. The vibrational modes of 4-(4-Fluoro-3-methylphenyl)benzonitrile are characteristic of its constituent parts: a benzonitrile (B105546) ring and a 4-fluoro-3-methylphenyl ring.

Key vibrational modes include:

C≡N Stretch: The nitrile group (C≡N) exhibits a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹. nii.ac.jp This band is also prominent in the Raman spectrum. Its precise position can be influenced by electronic effects of the substituents on the phenyl ring. For instance, in related benzonitriles, this vibration is observed around 2221-2244 cm⁻¹. nii.ac.jporientjchem.org

Aromatic C-H Stretch: The stretching vibrations of the aromatic C-H bonds are expected to appear in the region of 3000-3100 cm⁻¹. orientjchem.org

Aromatic C=C Stretch: The skeletal vibrations of the phenyl rings, corresponding to C=C stretching, typically produce a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-F Stretch: The carbon-fluorine stretching vibration is a key indicator for this molecule. In fluorinated benzene (B151609) derivatives, this mode gives rise to a strong band, generally found in the 1270-1285 cm⁻¹ range. orientjchem.org

CH₃ Group Vibrations: The methyl group introduces its own characteristic vibrations, including symmetric and asymmetric stretching modes, as well as bending modes. orientjchem.org

In-plane and Out-of-plane Bending: The C-H and C-F in-plane and out-of-plane bending vibrations occur at lower frequencies, typically below 1300 cm⁻¹. orientjchem.org

The torsional angle between the two phenyl rings is a critical conformational parameter. Different rotational isomers (conformers) would have distinct vibrational spectra, although at room temperature, these may be averaged. The combination of FT-IR and Raman spectroscopy provides complementary information, as the selection rules for the two techniques differ, allowing for a more complete assignment of vibrational modes. ijtsrd.comnih.govnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound (Expected Ranges based on Analogous Compounds)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium to Strong |

| Methyl C-H Stretch | 2980 - 2870 | Medium | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp | Medium |

| Aromatic C=C Stretch | 1650 - 1400 | Strong to Medium | Strong to Medium |

| C-F Stretch | 1285 - 1270 | Strong | Weak |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

To support the assignment of experimental vibrational spectra, quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed. researchgate.netnih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate harmonic vibrational frequencies. orientjchem.orgresearchgate.netnih.gov

These calculations provide a theoretical spectrum that can be compared with the experimental FT-IR and Raman data. mdpi.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental results. epstem.net Such calculations are invaluable for:

Confirming the assignment of complex vibrational bands resulting from overlapping modes.

Visualizing the atomic motions associated with each normal mode.

Predicting the spectra of different conformers to assess their relative energies and populations. nih.govepstem.net

Calculating the potential energy distribution (PED), which quantitatively describes the contribution of individual internal coordinates (like stretching or bending) to each vibrational mode. ijtsrd.com

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Multi-nuclear NMR spectroscopy is the cornerstone for determining the precise covalent structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the methyl protons and the aromatic protons on both rings. The aromatic region (typically 7.0-8.0 ppm) will show complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons (H-H coupling) and through-bond coupling to the fluorine atom (H-F coupling). The methyl group would appear as a singlet, likely in the 2.0-2.5 ppm range.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the nitrile carbon (around 118-120 ppm), the quaternary carbons (including the one attached to the nitrile group and the ipso-carbons of the biphenyl (B1667301) linkage), and the protonated aromatic carbons. The carbon signals in the fluoro-substituted ring will show splitting due to coupling with the ¹⁹F nucleus (C-F coupling), with the magnitude of the coupling constant depending on the number of bonds separating the atoms.

¹⁹F NMR: As a 100% naturally abundant spin-1/2 nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. biophysics.orgicpms.cz It offers a wide chemical shift range, minimizing signal overlap. icpms.cz For this molecule, a single resonance is expected. This signal's chemical shift is highly sensitive to the electronic environment. Furthermore, the signal will be split into a multiplet due to coupling with nearby aromatic protons, providing valuable information about the substitution pattern on the ring. icpms.cznih.gov

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H (Aromatic) | ~7.2 - 7.9 | Multiplets (m) due to H-H and H-F coupling |

| ¹H (Methyl, -CH₃) | ~2.1 - 2.4 | Singlet (s) |

| ¹³C (Nitrile, -C≡N) | ~118 - 120 | Singlet (s) or narrow multiplet |

| ¹³C (Aromatic) | ~115 - 165 | Singlets (s) and Doublets (d) due to C-F coupling |

| ¹⁹F | ~ -110 to -120 | Multiplet (m) due to H-F coupling |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. For this compound (C₁₄H₁₀FN), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Electron Ionization (EI) is a common technique that also induces fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of biaryl compounds often involves cleavage at the bond connecting the two aromatic rings. For this compound, key fragmentation pathways could include:

Loss of HCN from the molecular ion, a characteristic fragmentation for benzonitriles. rsc.org

Cleavage of the C-C bond between the two rings, leading to ions corresponding to the benzonitrile cation and the fluoromethylphenyl cation, or radicals thereof.

Loss of a methyl radical (·CH₃) from the molecular ion.

Loss of a fluorine atom, although this is generally less favorable than other pathways.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. rsc.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. princeton.edu This technique provides precise data on bond lengths, bond angles, and torsion angles. For this compound, a key parameter of interest is the dihedral (torsion) angle between the two aromatic rings. In the solid state, this angle is influenced by a balance between intramolecular steric effects and intermolecular packing forces. nih.gov Unlike the gas phase where the molecule might adopt its lowest energy conformation, crystal packing can force the molecule into a higher energy conformation to maximize favorable intermolecular interactions. nih.gov

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. ed.ac.uk Analysis of the crystal structure of this compound would reveal the nature and geometry of these interactions, which dictate the material's bulk properties.

Hydrogen Bonding: While lacking classical hydrogen bond donors like O-H or N-H, weak C-H···N and C-H···F hydrogen bonds are expected to play a significant role in the crystal packing. The nitrogen atom of the nitrile group is a good hydrogen bond acceptor, and the fluorine atom can also act as a weak acceptor. ed.ac.uk

π-π Stacking: The aromatic rings can interact through π-π stacking, where the rings are arranged in either a parallel-displaced or a T-shaped (edge-to-face) fashion. These interactions are crucial for the stability of the crystal lattice. nih.gov

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed map of the interactions within the crystal structure. nih.gov

Theoretical and Computational Chemistry of 4 4 Fluoro 3 Methylphenyl Benzonitrile

Density Functional Theory (DFT) Studies on Electronic Structure, Geometry, and Stability

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The HOMO is the orbital most likely to donate electrons in a chemical reaction, representing the molecule's nucleophilic character. youtube.com Conversely, the LUMO is the orbital most capable of accepting electrons, indicating its electrophilic character. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a more detailed picture of its chemical behavior.

Table 1: Expected Global Reactivity Descriptors for 4-(4-Fluoro-3-methylphenyl)benzonitrile

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

These descriptors collectively help in predicting how this compound would behave in various chemical environments.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict the sites susceptible to electrophilic and nucleophilic attack. The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface.

Different colors on the MEP map represent varying potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential. These are the most likely sites for electrophilic attack. For this compound, such regions would be anticipated around the nitrogen atom of the nitrile group and the fluorine atom due to their high electronegativity.

Blue: Represents regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms.

Green: Denotes areas with a neutral or near-zero electrostatic potential.

By analyzing the MEP map, one can identify the electron-rich and electron-poor regions, providing a visual guide to the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior and Transport Properties

While DFT provides insights into a single molecule in a vacuum, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules in a condensed phase (liquid or solid). MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could predict various bulk properties, including:

Density and Viscosity: Simulating the liquid state allows for the calculation of these fundamental physical properties.

Diffusion Coefficient: This parameter describes the rate at which molecules move through the bulk material.

Radial Distribution Functions: These functions reveal the local structure of the liquid, showing the probable distances between different pairs of atoms (e.g., C-C, C-N). This can provide evidence for specific molecular arrangements, such as parallel or anti-parallel stacking of the phenyl rings.

Solvation Effects: MD simulations can model the compound in various solvents to understand how solvent molecules arrange themselves around the solute and affect its conformation and properties.

These simulations are crucial for understanding how the compound behaves in a realistic environment, which is essential for applications in materials science and pharmacology.

Conformational Landscape Exploration and Potential Energy Surface Calculations

The two phenyl rings in this compound are connected by a single C-C bond, allowing for rotation. This rotation gives rise to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers to rotation (transition states).

A Potential Energy Surface (PES) scan is typically performed by systematically changing the dihedral angle between the two aromatic rings and calculating the molecule's energy at each step using quantum chemical methods like DFT. The resulting plot of energy versus dihedral angle reveals the conformational landscape.

For this molecule, the analysis would identify the most stable rotational isomer (conformer), which is likely to be a non-planar arrangement to minimize steric hindrance between the atoms on the adjacent rings. The PES scan would also quantify the energy required to rotate from one stable conformation to another, providing information on the molecule's flexibility at different temperatures.

Quantum Chemical Investigations of Aromaticity and Electron Delocalization

Aromaticity is a key chemical property that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing [4n+2] π-electrons (Hückel's rule). masterorganicchemistry.com Both the benzonitrile (B105546) and the fluoro-methyl-phenyl rings in the title compound are aromatic.

Quantum chemical methods can be used to quantify the degree of aromaticity and electron delocalization in these rings. Techniques used for this purpose include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of an aromatic ring. A large negative NICS value is a strong indicator of aromatic character.

Aromatic Stabilization Energy (ASE): ASE is calculated by comparing the energy of the cyclic, conjugated system to a suitable non-aromatic reference compound. A large positive ASE indicates significant stabilization due to aromaticity.

Electron Delocalization Indices: These indices measure the extent to which electrons are shared between different atoms in the ring, providing a quantitative measure of delocalization.

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure and understand its vibrational and electronic properties.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net These theoretical frequencies correspond to specific molecular motions, such as C-H stretching, C=C ring stretching, and C-F stretching. By comparing the calculated infrared (IR) and Raman spectra with experimental data, researchers can validate the computed geometry and make detailed assignments of the observed spectral bands. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. Comparing these predicted shifts with experimental NMR data is a powerful tool for structural elucidation and confirmation. nih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This analysis helps to understand the electronic transitions occurring within the molecule, often related to the HOMO-LUMO gap.

This correlation between computational and experimental data is essential for a comprehensive characterization of this compound.

Advanced Materials Science Applications of 4 4 Fluoro 3 Methylphenyl Benzonitrile and Analogues

Liquid Crystalline Properties and Mesophase Behavior

The study of cyanobiphenyl-based molecules is foundational to understanding the liquid crystalline properties of compounds like 4-(4-Fluoro-3-methylphenyl)benzonitrile. Liquid crystals, or mesomorphic materials, represent a state of matter with properties intermediate between those of conventional liquids and solid crystals, exhibiting both fluidity and long-range molecular order. tcichemicals.commdpi.com The two most common types of mesophases in rod-like (calamitic) molecules are the nematic and smectic phases. tcichemicals.com

In the nematic phase, the molecules show a long-range orientational order, aligning along a common axis, but their centers of gravity are randomly distributed. tcichemicals.com The smectic phases exhibit a higher degree of order, with molecules organized into well-defined layers, in addition to maintaining orientational order. tcichemicals.comnih.gov The specific arrangement within these layers distinguishes various smectic sub-phases, such as the orthogonal smectic A and the tilted smectic C. rsc.org

Design Principles for Modulating Nematic and Smectic Phases

The transition between different mesophases and the temperature range over which they are stable can be precisely controlled through molecular design. For cyanobiphenyls and their analogues, several key principles apply:

Core Structure: The rigid biphenyl (B1667301) core is a fundamental requirement for mesophase formation, providing the necessary anisotropy in molecular shape. The introduction of fluorene (B118485) units has been explored to create a flatter molecular architecture, potentially improving physical properties. mdpi.com

Terminal Groups: The nature of the terminal groups has a profound impact on the mesophase behavior. The strong dipole moment of the cyano (–C≡N) group promotes antiparallel pairing between molecules, which is a crucial factor in the formation of stable liquid crystal phases. aip.org The length and flexibility of alkyl or alkoxy chains attached to the core also determine the type of phase; shorter chains tend to favor nematic phases, while longer chains promote the formation of smectic phases. nih.gov

Lateral Substitution: Introducing substituents on the side of the molecular core, such as the fluorine and methyl groups in this compound, can significantly alter the mesomorphic properties. These substitutions can affect the molecule's breadth, dipole moment, and intermolecular interactions, thereby influencing the clearing point (the temperature of transition to the isotropic liquid) and the stability of nematic versus smectic phases.

Table 1: Influence of Molecular Features on Mesophase Behavior

| Molecular Feature | Design Principle | Effect on Mesophase |

|---|---|---|

| Core Unit | Introduction of rigid, linear structures (e.g., biphenyl, terphenyl). mdpi.com | Establishes the necessary rod-like shape for liquid crystallinity. |

| Terminal Chain | Variation of alkyl/alkoxy chain length. nih.gov | Longer chains increase the tendency for smectic phase formation over nematic phases. |

| Polar Group | Inclusion of a strong dipole (e.g., -CN, -NO2). mdpi.comaip.org | Enhances orientational order and can lead to higher clearing points. |

| Lateral Substitution | Addition of atoms/groups (e.g., -F, -CH3) to the side of the core. | Can disrupt packing to lower melting points or alter phase stability. |

Influence of Molecular Rigidity and Polarity on Mesomorphic Transitions

The stability and characteristics of liquid crystal phases are governed by a delicate balance of intermolecular forces. Molecular rigidity and polarity are paramount in this context.

Molecular Rigidity: A rigid molecular structure is essential for maintaining the long-range orientational order characteristic of a mesophase. Theoretical studies on cyanobiphenyls show that the rigidity of molecular packing can be quantified and correlated with phase behavior. usm.myresearchgate.net As temperature increases towards a phase transition, the rigidity of the molecular arrangement decreases, allowing for greater translational or rotational freedom. usm.my For instance, a lower translational rigidity is associated with the nematic phase, providing the flexibility for molecules to align along their long axis. usm.my

Organic Semiconductor Research and Optoelectronic Device Integration

Analogues of this compound are increasingly investigated for their potential in organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). The benzonitrile (B105546) moiety is a key component in various advanced emitter molecules.

Investigation of Thermally Activated Delayed Fluorescence (TADF) Mechanisms

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for nearly 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons for light emission. beilstein-journals.orgbeilstein-journals.org This process relies on molecules with a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states. This small gap enables triplet excitons, which are typically non-emissive, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). beilstein-journals.orgyoutube.com

The design of efficient TADF emitters often involves connecting electron-donating and electron-accepting units within the same molecule. Benzonitrile derivatives can act as the electron-accepting core. For example, emitters have been synthesized by combining a bicarbazole donor with a methylbenzonitrile acceptor. ossila.com The methyl group in such structures has been shown to enhance the thermal stability of the emitter. ossila.com Multi-resonance TADF (MR-TADF) materials, which are based on frameworks like boron and nitrogen-doped polycyclic aromatic hydrocarbons, are noted for their exceptionally narrow emission bands, which is a desirable trait for high-definition displays. rsc.org

Study of Mechanofluorochromic Phenomena and Multistate Luminescence

Mechanofluorochromism is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. This property arises from changes in the molecular packing and intermolecular interactions within the solid state. Materials exhibiting this behavior are of interest for applications in mechanical sensors, security papers, and data storage.

While specific studies on the mechanofluorochromic properties of this compound are not widely reported, related organic molecules with donor-acceptor structures and the ability to form various solid-state packing arrangements are prime candidates for this phenomenon. The application of pressure can alter the conformation and stacking of the molecules, leading to a shift in the emission wavelength. This can result in multistate luminescence, where a single compound can emit different colors depending on its physical state (e.g., crystalline, amorphous, or liquid crystalline).

Table 2: Key Concepts in Optoelectronic Research

| Concept | Description | Relevance to Benzonitrile Derivatives |

|---|---|---|

| Thermally Activated Delayed Fluorescence (TADF) | A process enabling the conversion of triplet excitons to singlet excitons for efficient light emission in OLEDs. beilstein-journals.orgyoutube.com | The benzonitrile group can serve as an effective electron-acceptor moiety in TADF emitter molecules. ossila.com |

| Reverse Intersystem Crossing (RISC) | The thermally-activated transition from a triplet excited state to a singlet excited state, crucial for TADF. beilstein-journals.org | Efficient RISC is achieved by minimizing the energy gap between the singlet and triplet states through molecular design. |

| Mechanofluorochromism | A change in the color of fluorescence upon the application of mechanical force. | The solid-state packing of substituted benzonitriles can be altered by pressure, potentially leading to shifts in luminescence. |

| Multi-resonance (MR) Emitters | A class of TADF materials with rigid, multi-cyclic structures that produce very narrow emission spectra. rsc.org | Benzonitrile-containing structures can be incorporated into larger MR-TADF frameworks to tune electronic properties. |

Applications in Advanced Polymeric Materials and Functional Coatings

The incorporation of fluorinated benzonitrile building blocks, such as 4-Fluoro-3-methylbenzonitrile and its isomers, into polymers and coatings can impart a range of desirable properties. chemimpex.com These compounds serve as versatile intermediates in materials science, contributing to the development of specialty polymers, resins, and coatings with enhanced performance characteristics. chemimpex.comchemimpex.com

The presence of the fluorine atom and the nitrile group in the molecular structure contributes to:

Enhanced Chemical Resistance: The electronegativity of fluorine and the stability of the aromatic rings make the resulting polymers less susceptible to chemical attack. This is a valuable property for coatings used in harsh industrial environments. chemimpex.com

Modified Surface Properties: Fluorinated segments can influence the surface energy of a material, which can be useful for creating hydrophobic or oleophobic coatings.

These properties make polymers and resins derived from fluorinated benzonitriles suitable for a variety of demanding applications, including protective coatings, adhesives, and advanced composites. chemimpex.com

Role as Monomeric Unit or Intermediate in Polymer Synthesis

The bifunctional nature of this compound, featuring a nitrile group and an activated fluoro-aromatic system, positions it as a compelling candidate for a monomeric unit or a crucial intermediate in the synthesis of advanced polymers. While specific research detailing the polymerization of this exact compound is not extensively documented in public literature, its structural motifs are found in a variety of high-performance polymers. The principles of polycondensation and nucleophilic aromatic substitution reactions provide a strong basis for its potential applications in creating novel polyamides, polyimides, and other thermally stable polymers.

The presence of the fluorine atom on one of the phenyl rings significantly activates the molecule towards nucleophilic substitution, a cornerstone of many polymerization reactions. This reactivity allows for the formation of strong, stable ether or amine linkages, which are characteristic of high-performance polymers. For instance, in the synthesis of polyamides, a diacid chloride can react with a diamine to form the polymer. libretexts.orglibretexts.org Analogously, a fluorinated compound like this compound could be modified to possess amine functionalities, which would then allow it to be incorporated into a polyamide chain. The resulting polymer would benefit from the inherent properties imparted by the fluorinated methylphenyl biphenyl structure.

The synthesis of fluorinated polyimides often involves the use of fluorinated diamines or dianhydrides to enhance properties such as solubility, thermal stability, and optical transparency. psu.eduscielo.brcapchem.com Research on fluorinated polyimides containing biphenyl moieties has demonstrated that the isomeric position of these groups can significantly influence the final properties of the polymer, including glass transition temperature and gas permeability. psu.edu This suggests that the specific substitution pattern of this compound could be strategically employed to tailor the characteristics of the resulting polyimide.

The nitrile group in this compound also offers a versatile handle for polymer synthesis. It can be hydrolyzed to a carboxylic acid, which can then be used in polycondensation reactions with diamines to form polyamides. Alternatively, the nitrile group itself can participate in polymerization reactions, for example, in the formation of certain heterocyclic polymers.

The table below summarizes the potential roles of this compound in polymer synthesis based on the reactivity of its functional groups and analogies with similar fluorinated monomers.

| Functional Group | Potential Polymerization Role | Resulting Polymer Class (Example) | Key References |

| Activated Fluoro Group | Monomer for Nucleophilic Aromatic Substitution Polymerization | Poly(ether nitrile), Polyamide | libretexts.orgpsu.edu |

| Nitrile Group | Precursor to Carboxylic Acid for Polycondensation | Polyamide | libretexts.orglibretexts.org |

| Nitrile Group | Direct participation in polymerization | Heterocyclic Polymers | N/A |

| Biphenyl Structure | Contributes to thermal stability and mechanical properties | Polyimides, Polyamides | psu.eduscielo.br |

Research into Surface Energy and Anti-Stick Properties for Specialized Coatings

The incorporation of fluorine into polymer structures is a well-established strategy for developing materials with low surface energy, leading to desirable anti-stick, hydrophobic, and anti-fouling properties. The compound this compound, with its fluorinated phenyl group, is a prime candidate for inclusion in formulations for specialized coatings where such characteristics are paramount. While direct studies on coatings formulated with this specific molecule are not widely available, extensive research on analogous fluorinated polymers provides a strong indication of its potential benefits.

Fluorinated polymers, such as those used in anti-stain and anti-scratch coatings, derive their low surface energy from the unique properties of the carbon-fluorine bond. justia.com This bond is highly polarized, yet the fluorine atom's small size and high electronegativity create a stable, low-polarizability sheath around the polymer backbone. This minimizes intermolecular forces between the coating and substances that come into contact with it, resulting in a surface that is repellent to both water and oils.

Research into fluorinated polybenzoxazines, for example, has shown that the position of the fluorine atom on the aromatic ring can significantly influence the hydrophobicity of the resulting polymer coating. bohrium.comresearchgate.net This highlights the importance of molecular design in tuning surface properties. The specific substitution pattern of this compound, with a fluorine and a methyl group on one of the phenyl rings, would be expected to contribute to a low surface energy profile.

The development of anti-fouling coatings for marine applications is another area where fluorinated compounds are of great interest. rsc.org Low surface energy coatings can prevent the adhesion of marine organisms, reducing drag on ships and preventing damage to underwater structures. While many traditional anti-fouling coatings rely on the release of biocides, there is a growing interest in developing non-toxic, foul-release coatings based on low surface energy polymers.

The table below presents data on the surface energy of various polymers, illustrating the effect of fluorination. While data for a polymer derived directly from this compound is not available, the values for other fluorinated polymers provide a clear context for the expected low surface energy.

| Polymer | Surface Energy (mN/m) | Key Structural Features | Reference |

| Polyether ether ketone (PEEK) | 46 | Aromatic ether ketone | relyon-plasma.com |

| PEEK (Talc-filled) | Varies with treatment | Composite material | researchgate.net |

| Fluorinated Polybenzoxazine (m-Bf) | Low (Contact Angle 121.4°) | Contains meta-fluoroaniline | bohrium.comresearchgate.net |

| Fluorinated Polybenzoxazine (p-Bf) | Low (Contact Angle 106.3°) | Contains para-fluoroaniline | bohrium.comresearchgate.net |

| Fluorinated Poly(urethane-acrylate)s | Low | Contains perfluoro chains | ntu.edu.tw |

| Sol-gel films with perfluorinated precursors | Low | Contains fluorinated alkyl chains | acs.org |

It is important to note that the final surface properties of a coating depend not only on the chemical composition but also on factors such as surface topography and the presence of other additives in the formulation. nih.gov

Exploration of Electronic and Optical Properties for Next Generation Technologies

Nonlinear Optical (NLO) Response and Structure-NLO Property Relationships

No specific data is available for 4-(4-Fluoro-3-methylphenyl)benzonitrile.

Calculations of Hyperpolarizability and Second Harmonic Generation (SHG)

No specific calculations or experimental data for hyperpolarizability (β) or Second Harmonic Generation (SHG) efficiency have been reported for this compound.

Theoretical calculations, typically using Density Functional Theory (DFT), are required to predict the first-order hyperpolarizability (β) and other NLO parameters. nih.gov Experimental techniques like Electric-Field-Induced Second Harmonic Generation (EFISH) are used for validation. mdpi.com Such investigations would be necessary to quantify the NLO potential of this compound.

Charge Transfer Phenomena and Intramolecular Electronic Transitions

No studies on charge transfer phenomena specific to this compound have been published.

The structure of this compound suggests the potential for intramolecular charge transfer (ICT) from the fluoro-methyl-phenyl ring to the cyanophenyl moiety upon photoexcitation. bldpharm.comrsc.org The nature of this ICT, including whether it involves a twisted intramolecular charge-transfer (TICT) state, is a key area of photophysical research but has not been investigated for this molecule. bldpharm.commdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions through quantum chemical calculations would be the first step in characterizing these electronic transitions.

Photophysical Processes in Different Environments (Solution vs. Solid State)

There is no available data on the photophysical properties, such as absorption/emission spectra, quantum yields, or lifetimes, for this compound in either solution or the solid state.

The behavior of fluorescent molecules can differ significantly between the solution and solid phases due to factors like intermolecular interactions and aggregation. Studies in solvents of varying polarity could reveal solvatochromic shifts, providing insight into the dipole moment changes between the ground and excited states. Similarly, solid-state characterization is crucial for applications in materials science, but this information is currently absent for the title compound.

Elucidation of Structure Property Relationships in 4 4 Fluoro 3 Methylphenyl Benzonitrile

Impact of Fluorine Substitution on Electronic Density and Intermolecular Interactions

Table 1: Influence of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Scientific Rationale |

| Electron Density | Localized decrease on the fluorinated ring | High electronegativity of fluorine creates a strong inductive (-I) effect. wikipedia.org |

| HOMO/LUMO Gap | Tends to increase the gap | Lowers the energy of the Highest Occupied Molecular Orbital (HOMO). numberanalytics.com |

| Chemical Stability | Increased resistance to oxidation | Strong C-F bond (bond dissociation energy ~485 kJ/mol) and altered electronic reactivity. numberanalytics.comacs.org |

| Intermolecular Forces | Can lead to stronger overall interactions and higher boiling points | Contribution of dipole-dipole interactions and specific C-F···X non-covalent bonds. numberanalytics.com |

Role of Methyl Group as a Steric and Electron-Donating Moiety in Aromatic Systems

The methyl group (-CH₃) at the 3-position introduces both steric and electronic effects that are crucial to the molecule's three-dimensional structure and reactivity.

Electronic Effects: The methyl group is a well-established electron-donating group (+I effect). This donation occurs through two primary mechanisms: the inductive effect and hyperconjugation. vedantu.comquora.com

Inductive Effect: Carbon is slightly more electronegative than hydrogen, causing the C-H bonds in the methyl group to push electron density towards the aromatic ring. quora.comstackexchange.com

Hyperconjugation: This effect involves the interaction of the electrons in the C-H σ-bonds with the adjacent π-system of the aromatic ring. stackexchange.com This delocalization of electrons increases the electron density on the ring, particularly at the ortho and para positions relative to the methyl group. quora.com

Table 2: Dual Role of the Methyl Group in Aromatic Systems

| Function | Description | Consequence for 4-(4-Fluoro-3-methylphenyl)benzonitrile |

| Electron-Donating | Increases electron density on the aromatic ring via inductive effect and hyperconjugation. vedantu.comstackexchange.com | Modulates the electronic properties of its host ring, partially counteracting the effect of the fluorine atom on the overall electron distribution. |

| Steric Hindrance | The physical bulk of the group prevents planarity due to repulsive interactions. numberanalytics.com | Induces a dihedral angle between the two phenyl rings, defining the molecule's 3D conformation. vedantu.comnih.gov |

Systematic Analysis of Substituent Effects on Key Material Science and Optoelectronic Characteristics

The collective influence of the electron-withdrawing fluorine and nitrile groups and the electron-donating methyl group determines the optoelectronic and material properties of this compound. These properties are critical for applications such as organic light-emitting diodes (OLEDs) and liquid crystals.

The substituents systematically tune the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The electron-donating methyl group tends to raise the HOMO energy, while the electron-withdrawing fluorine and nitrile groups lower both the HOMO and LUMO energies, with a generally stronger effect on the LUMO. The net result of these competing influences determines the final HOMO-LUMO energy gap, which is a critical parameter governing the molecule's absorption and emission wavelengths. nih.govnumberanalytics.com A smaller gap typically corresponds to absorption at longer wavelengths.

The combination of substituents creates a significant molecular dipole moment. The strongly electron-withdrawing nitrile group (-CN) at one end of the molecule and the substituents on the other ring create a pronounced charge separation across the biphenyl (B1667301) system. This large dipole moment is a key characteristic for materials used in optoelectronic devices. Computational studies on similar molecules demonstrate that substituent changes directly impact properties like polarizability and hyperpolarizability, which are measures of how the electron cloud responds to an external electric field and are crucial for non-linear optical (NLO) applications. researchgate.net

Table 3: Summary of Substituent Effects on Optoelectronic Properties

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Impact on HOMO-LUMO Gap |

| -F (Fluoro) | Lowers | Lowers | Generally increases numberanalytics.com |

| -CH₃ (Methyl) | Raises | Minor effect | Generally decreases |

| -CN (Nitrile) | Lowers | Significantly lowers | Generally decreases |

Future Prospects and Emerging Research Frontiers for 4 4 Fluoro 3 Methylphenyl Benzonitrile

Development of Sustainable and Eco-Friendly Synthesis Protocols for Fluorinated Benzonitriles

The synthesis of fluorinated biaryl compounds, including 4-(4-fluoro-3-methylphenyl)benzonitrile, traditionally relies on methods that can be resource-intensive and generate significant waste. The future of fine chemical manufacturing is increasingly tied to the principles of green chemistry, focusing on reducing environmental impact and improving efficiency.

A primary focus is the evolution of palladium-catalyzed cyanation and cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental to constructing the biaryl nitrile scaffold. nih.govbiointerfaceresearch.com Research is geared towards developing catalysts that are more active and stable, allowing for lower catalyst loadings and milder reaction conditions. A significant advancement is the use of less toxic and more manageable cyanide sources. Traditional reagents like copper(I) cyanide or zinc cyanide are effective but pose significant toxicity risks. A greener alternative that has gained traction is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is less toxic, water-soluble, and cost-effective. researchgate.net

Furthermore, the choice of solvent plays a critical role in the environmental footprint of a synthesis. Efforts are underway to replace conventional volatile organic compounds (VOCs) with more benign alternatives. Water is an ideal green solvent, and methodologies are being developed to perform these coupling reactions in aqueous media, often with the aid of surfactants to solubilize the organic reactants. researchgate.net Ionic liquids are also being explored as recyclable reaction media that can, in some cases, also act as catalysts, simplifying separation and purification processes. aps.org

Another promising frontier is the development of metal-free synthesis protocols. nih.gov Techniques such as electrochemical synthesis are emerging as powerful, reagent-free methods for creating C-C bonds, including the biaryl linkage. utrgv.edu This approach replaces chemical oxidants with electricity, minimizing waste. Additionally, photoredox catalysis offers a sustainable pathway, using light to drive chemical reactions under mild conditions. acs.orgnih.gov These evolving synthetic strategies are crucial for the large-scale, environmentally responsible production of fluorinated benzonitriles.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthesis Strategies

| Feature | Traditional Synthesis (e.g., Rosenmund-von Braun) | Modern Catalytic Methods (e.g., Pd-catalyzed) | Emerging Green Protocols |

| Cyanide Source | CuCN, Zn(CN)₂ (highly toxic) | Various, including KCN, Zn(CN)₂ | K₄[Fe(CN)₆] (less toxic), N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) nih.gov |

| Catalyst | Stoichiometric copper | Palladium, Nickel complexes | High-activity catalysts (low loading), metal-free systems nih.gov, biocatalysis nih.gov |

| Solvents | High-boiling point organics (e.g., DMF, NMP) | Toluene, Dioxane | Water researchgate.net, Ionic Liquids aps.org, Deep Eutectic Solvents |

| Energy Input | High temperatures | Moderate to high temperatures | Mild conditions (e.g., photoredox acs.org), electrochemistry utrgv.edu |

| Atom Economy | Often low | Improved | High, minimizes byproducts |

Rational Design of New Molecular Architectures with Enhanced Performance via Computational Screening

The physical properties of a molecule like this compound—such as its dielectric anisotropy, birefringence, viscosity, and mesophase behavior—are direct consequences of its molecular structure. The strategic placement of the fluorine atom and the methyl group on the phenyl ring is not arbitrary; it finely tunes the molecule's electronic and steric characteristics. acs.org Computational chemistry provides a powerful toolkit to predict these properties, enabling the rational, in-silico design of new molecules with enhanced performance before undertaking costly and time-consuming experimental synthesis.

Density Functional Theory (DFT) is a cornerstone of this approach. nih.gov DFT calculations can accurately predict key molecular parameters such as dipole moments, polarizability, and molecular geometry, including the crucial dihedral angle between the phenyl rings. nih.govacs.org These parameters are directly linked to the macroscopic properties of the resulting material. For instance, a large molecular dipole moment perpendicular to the long axis, often induced by lateral fluoro substituents, is a key indicator of negative dielectric anisotropy, a desirable property for certain liquid crystal display (LCD) modes. acs.orgresearchgate.net

Structure-property relationship studies, which correlate systematic changes in molecular structure with observed properties, are essential. nih.govacs.org By computationally screening a virtual library of derivatives of this compound—for example, by varying the position of the fluorine atom, adding more fluoro substituents, or changing the alkyl chain—researchers can identify candidates with optimized characteristics. nih.govutrgv.edu For example, DFT can be used to model how changes to the terminal groups or the core structure affect the molecule's aspect ratio and polarizability, which in turn influence the liquid crystal phase stability and optical anisotropy. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models offer another layer of computational screening. biointerfaceresearch.comnih.gov By building a statistical model that correlates a set of calculated molecular descriptors with an experimentally measured property (like clearing point or viscosity), researchers can rapidly predict the properties of novel, unsynthesized compounds. derpharmachemica.comresearchwithrutgers.com This predictive power accelerates the discovery of new molecular architectures with performance characteristics tailored for next-generation displays, telecommunications, and optical computing.

Table 2: Key Molecular Properties of Fluorinated Biphenyls Modeled by Computational Methods

| Computed Property | Relevance to Material Performance | Computational Method |

| Dipole Moment | Influences dielectric anisotropy (Δε), intermolecular interactions, and solubility. acs.org | DFT |

| Polarizability | Determines refractive index and birefringence (Δn). utrgv.edu | DFT, HF |

| Dihedral Angle | Affects molecular packing, viscosity, and mesophase stability. acs.org | DFT, SC-XRD analysis aps.org |

| Molecular Aspect Ratio | Crucial for the formation and stability of liquid crystal phases. nih.gov | DFT, Molecular Mechanics |

| Frontier Orbitals (HOMO/LUMO) | Predicts electronic properties, charge transport capabilities, and UV-Vis absorption. nih.govaps.org | DFT, Time-Dependent DFT (TD-DFT) |

Integration of this compound in Advanced Chemical Sensors and Responsive Materials

The inherent sensitivity of liquid crystalline materials to external stimuli makes them ideal candidates for advanced sensors and responsive systems. researchgate.netresearchgate.net The ordered yet fluid nature of the liquid crystal phase can be easily perturbed by the introduction of analytes, changes in temperature, or the application of electric or magnetic fields, resulting in a detectable optical or electronic signal. nih.gov

Compounds like this compound, which belong to the cyanobiphenyl class, are particularly well-suited for these applications. researchgate.net The strong dipole moment of the nitrile group promotes the formation of the desired liquid crystal phases and is key to the material's dielectric response. The integration of this compound into a sensor could involve its use as the bulk liquid crystal phase or as a dopant in a host matrix. The principle of detection often relies on the disruption of the liquid crystal's alignment at a functionalized surface. For example, when a target analyte binds to a receptor layer at the interface, it can trigger a reorientation of the liquid crystal molecules, leading to a change in the optical texture that is visible under polarized light.

The specific fluorine and methyl substitutions on the phenyl ring of this compound would modulate its interaction with analytes, offering a route to tuning the sensor's selectivity and sensitivity. The fluorinated nature of the molecule can enhance its chemical stability and influence its lipophilicity, affecting how different analytes partition into the liquid crystal phase. aps.orgderpharmachemica.com

Beyond sensors, these molecules are building blocks for "smart" materials. Fluorinated compounds have been used to create stimuli-responsive hydrogels that undergo sol-gel transitions in response to pH or light. nih.gov The incorporation of this compound or similar structures into polymer networks could lead to materials with tunable mechanical, optical, or thermal properties. For example, liquid crystal elastomers (LCEs) made from such mesogens can exhibit significant changes in shape in response to heat or light, making them suitable for applications in soft robotics, actuators, or rewritable surfaces.

Synergistic Approaches Combining Experimental Synthesis and Advanced Theoretical Modeling

The future of materials discovery lies in the tight integration of experimental synthesis and theoretical modeling. nih.gov This synergistic approach creates a feedback loop where computational predictions guide experimental work, and experimental results serve to validate and refine theoretical models. This cycle significantly accelerates the development of new materials with targeted functionalities.

In the context of this compound and its derivatives, this synergy is particularly powerful. A typical workflow would begin with computational screening. DFT and other methods are used to predict the physical properties of a range of hypothetical molecules, building upon the core structure of the target compound. nih.govacs.org This screening identifies a shortlist of promising candidates predicted to have superior properties, such as a higher clearing point, lower viscosity, or a specific dielectric anisotropy. biointerfaceresearch.com

These computational "hits" are then prioritized for experimental synthesis using the sustainable protocols described in section 8.1. nih.gov The newly synthesized compounds are then thoroughly characterized using techniques like NMR, mass spectrometry, differential scanning calorimetry (DSC), and polarized optical microscopy to determine their actual physical and mesomorphic properties. biointerfaceresearch.comresearchgate.net

The experimental data is then fed back into the computational model. Comparing the measured properties with the predicted values allows for the refinement of the theoretical models, improving their predictive accuracy for the next round of design. For example, if a DFT calculation overestimates the dielectric anisotropy, the functional or basis set can be adjusted to better match the experimental reality for this class of molecules. researchgate.net This iterative process of prediction, synthesis, characterization, and refinement allows researchers to navigate the vast chemical space of possible molecular structures more efficiently, leading to the discovery and optimization of advanced functional materials based on the fluorinated benzonitrile (B105546) scaffold. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.